molecular formula C13H23NO5 B13495220 (2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid

Cat. No.: B13495220
M. Wt: 273.33 g/mol
InChI Key: YKLNULGKYIWMBK-RKDXNWHRSA-N
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Description

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids This compound is characterized by the presence of a four-membered azetidine ring, which is substituted with tert-butoxy and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile under basic conditions to form the azetidine ring.

    Introduction of tert-Butoxy and tert-Butoxycarbonyl Groups: The tert-butoxy and tert-butoxycarbonyl groups can be introduced through protection and deprotection steps. For example, tert-butyl chloroformate can be used to introduce the tert-butoxycarbonyl group, while tert-butyl alcohol can be used to introduce the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxy or tert-butoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the design of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is unique due to its specific structural features, including the azetidine ring and the presence of both tert-butoxy and tert-butoxycarbonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-8-7-14(9(8)10(15)16)11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,15,16)/t8-,9-/m1/s1

InChI Key

YKLNULGKYIWMBK-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1CN([C@H]1C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC1CN(C1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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